molecular formula C217H349N71O74S9 B137904 Echistatin CAS No. 129038-42-2

Echistatin

Cat. No. B137904
M. Wt: 5425 g/mol
InChI Key: XLBBKEHLEPNMMF-SSUNCQRMSA-N
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Description

Echistatin Description

Echistatin is a 49-residue protein isolated from the venom of the saw-scaled viper, Echis carinatus, known for its potent inhibition of platelet aggregation . It is a member of the disintegrin family, which are small, cysteine-rich peptides containing an RGD (Arg-Gly-Asp) motif that interacts with integrin receptors . Echistatin's ability to bind to integrins, such as αvβ3 and αIIbβ3, with high affinity makes it a subject of interest for studying physiological processes like tumor-induced angiogenesis, tumor cell metastasis, osteoporosis, and wound repair .

Synthesis Analysis

The chemical synthesis of echistatin has been achieved through solid-phase methodology, resulting in a product that is physically and biologically indistinguishable from the native material . This synthetic echistatin retains the ability to inhibit fibrinogen-dependent platelet aggregation and demonstrates that the linear sequence contains all necessary information for proper folding . Analogues of echistatin have been synthesized to evaluate the role of the RGD sequence, confirming the critical role of arginine in the binding process .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy has revealed that echistatin's structure consists of a series of irregular loops forming a rigid core stabilized by four cystine cross-links . The RGD sequence is located in a mobile loop, which is crucial for its activity . The secondary structure is characterized by a lack of alpha-helix, with mostly beta-turns and beta-sheet conformations . The three-dimensional structure has been determined using distance geometry and molecular dynamics, showing the RGD sequence at the apex of a loop connecting two strands of a distorted beta-sheet .

Chemical Reactions Analysis

Echistatin's interaction with integrins is mediated by its RGD-containing loop, which is maintained in the correct conformation by disulfide bridges . The selective reduction and linkage assignment of these disulfide bridges have been studied, revealing a stepwise reduction process and the pattern of disulfide connectivity . Chloramine T-induced structural changes in echistatin have been observed, affecting its binding characteristics to integrin receptors .

Physical and Chemical Properties Analysis

Echistatin's physical properties include a molecular weight of 5400 and a native isoelectric point of 8.3 . It contains a high proportion of cysteine residues, which form disulfide bridges crucial for its structure and function . The peptide's chemical properties, such as its high affinity and non-dissociable binding to integrin receptors, make it a potent antagonist of cell adhesion and platelet aggregation . The stability of echistatin under various conditions has been studied using techniques like circular dichroism and Raman spectroscopy, providing insights into its conformational stability and structural integrity .

Scientific Research Applications

Structural Insights

  • Three-Dimensional Structure : Echistatin, a 49 amino acid protein from viper venom, has a structure determined by nuclear magnetic resonance spectroscopy. It features a series of irregular loops forming a rigid core stabilized by four cystine cross-links, with the RGD sequence located in a mobile loop (Saudek, Atkinson, & Pelton, 1991).

Interaction with Integrins

  • Binding to Integrins : Echistatin binds with high affinity to αvβ3 and αIIbβ3 integrins, inducing conformational changes and expression of ligand-induced binding site (LIBS) epitopes. Modifications in its RGD loop and C-terminal domain affect its binding and integrin-induced effects (Marcinkiewicz et al., 1997).

Applications in Cell Biology

  • Effect on Bone Resorption : Echistatin inhibits bone resorption in mice with secondary hyperparathyroidism. It binds to osteoclasts, increases their number, but does not alter their morphology (Masarachia et al., 1998).
  • Influence on Sperm-Oolemmal Adhesion : Echistatin inhibits sperm adhesion to the oolemma of zona-free hamster eggs but does not affect oocyte penetration by sperm (Bronson et al., 1995).

Molecular Dynamics and Structural Analysis

  • Conformation and Dynamics : The high-resolution structure of echistatin reveals concerted motions between the RGD loop and the C-terminal tail, critical for its interaction with integrins (Monleón et al., 2005).
  • Synthesis and Biological Activity : The chemical synthesis of echistatin, a potent inhibitor of platelet aggregation, and its analogs have been studied, revealing insights into its inhibitory mechanism and the role of specific amino acid residues (Garsky et al., 1989).

Potential Therapeutic Applications

  • Effect on Human Hypertrophic Scar-Derived Fibroblasts : Echistatin significantly inhibits proliferation and type I/type III procollagen mRNA expression in human hypertrophic scar-derived fibroblasts, suggesting potential therapeutic applications (Huang Xiao-yuang, 2007).
  • Combination Therapy for Osteosarcoma : Echistatin in combination with doxorubicin inhibits human osteosarcoma growth and metastasis in chick embryo and nude mouse models, indicating its potential in combination therapy (Tome et al., 2016).

Safety And Hazards

Echistatin is for R&D use only, not for drug, household, or other uses . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects . Another direction could be the application of Echistatin’s property in Ech-based drug design for cancer therapy .

properties

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBKEHLEPNMMF-SSUNCQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C217H349N71O74S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5425 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echistatin

CAS RN

129038-42-2
Record name Echistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4,040
Citations
M Sato, MK Sardana, WA Grasser, VM Garsky… - The Journal of cell …, 1990 - rupress.org
… incubated with s-echistatin, demonstrated colocalization of s-echistatin with the outer edges … of the echistatin receptor as an integrin was confirmed by colocalization of echistatin …
Number of citations: 241 rupress.org
ZR Gan, RJ Gould, JW Jacobs, PA Friedman… - Journal of Biological …, 1988 - Elsevier
… of Echistatin-Reduced, carboxymethylated echistatin was … -Reduced and carboxymethylated echistatin was hydrolyzed in … Amino Acid Sequence Determination-Purified echistatin and se…
Number of citations: 452 www.sciencedirect.com
V Saudek, RA Atkinson, JT Pelton - Biochemistry, 1991 - ACS Publications
ABSTRACT: Echistatin is a 49 amino acid protein isolated … The structure of echistatin inaqueous solution has been … Here we report the three-dimensional structure of echistatin (49 …
Number of citations: 261 pubs.acs.org
VM Garsky, PK Lumma… - Proceedings of the …, 1989 - National Acad Sciences
… ]echistatin and [Ala24]echistatin by the methods described. As in the case of echistatin, the … Circular dichroism spectra for echistatin, [Orn24]echistatin, and [Ala24]echistatin (Fig. 4) are …
Number of citations: 127 www.pnas.org
I Wierzbicka-Patynowski, S Niewiarowski… - Journal of Biological …, 1999 - ASBMB
… The purpose of this study was to identify structural motifs of echistatin responsible for its biological activity. We selected echistatin because this short disintegrin, occurring in Echis …
Number of citations: 169 www.jbc.org
M Yamamoto, JE Fisher, M Gentile, JG Seedor… - …, 1998 - academic.oup.com
… First, we confirmed that echistatin binds in vitro with high affinity (K d , 0.5 nm) toα v β 3 … binding assay to measure echistatin concentrations in serum. We find that echistatin infused for 2 …
Number of citations: 152 academic.oup.com
CC Kumar, CPR Huiming-Nie, M Malkowski… - … of Pharmacology and …, 1997 - ASPET
… echistatin to integrin α v β 3 . In this study, we show that integrin α v β 3 receptor binds to echistatin … Echistatin can also inhibit the adhesion of human embryonic kidney cells expressing …
Number of citations: 147 jpet.aspetjournals.org
M Sato, V Garsky, RJ Majeska… - Journal of Bone and …, 1994 - Wiley Online Library
… s-echistatin. Bone resorption was the process most sensitive to inhibition by s-echistatin, with … sequence of s-echistatin showed that although the efficacy of s-echistatin is dependent on …
Number of citations: 54 asbmr.onlinelibrary.wiley.com
MJ Oursler, TC Spelsberg - Endocrinology, 1993 - academic.oup.com
… with echistatin inhibits bone resorption activity. Although the mechanism by which echistatin … The fact that the echistatin can inhibit osteoclast bone resorption makes it a candidate for …
Number of citations: 11 academic.oup.com
JE Fisher, MP Caulfield, M Sato, HA Quartuccio… - …, 1993 - academic.oup.com
… In this study echistatin, a naturally-occurring protein containing an RGD-sequence motif, was shown to completely inhibit osteoclast-mediated bone resorption in vivo. Echistatin or …
Number of citations: 213 academic.oup.com

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